molecular formula C13H20O3S B11826823 (R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate

(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate

Cat. No.: B11826823
M. Wt: 256.36 g/mol
InChI Key: BYKKTANHOVEOAG-WTNCMQEWSA-N
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Description

(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester: is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thioester: The initial step involves the reaction of a suitable thiol with an acyl chloride to form the thioester.

    Aldol Condensation: The thioester is then subjected to aldol condensation with an appropriate aldehyde to form the hexadienoic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its unique structure and reactivity.

Industry:

  • Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

    (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Propyl Ester: Similar structure but with a propyl ester group.

Uniqueness:

  • The ethyl ester group in (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester provides specific reactivity and solubility properties that differentiate it from its methyl and propyl counterparts.
  • The presence of multiple functional groups allows for diverse chemical reactions and applications.

Properties

Molecular Formula

C13H20O3S

Molecular Weight

256.36 g/mol

IUPAC Name

ethyl (2R,3E)-2,4-dimethyl-2-propanoylsulfanylhexa-3,5-dienoate

InChI

InChI=1S/C13H20O3S/c1-6-10(4)9-13(5,12(15)16-8-3)17-11(14)7-2/h6,9H,1,7-8H2,2-5H3/b10-9+/t13-/m1/s1

InChI Key

BYKKTANHOVEOAG-WTNCMQEWSA-N

Isomeric SMILES

CCC(=O)S[C@](C)(/C=C(\C)/C=C)C(=O)OCC

Canonical SMILES

CCC(=O)SC(C)(C=C(C)C=C)C(=O)OCC

Origin of Product

United States

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